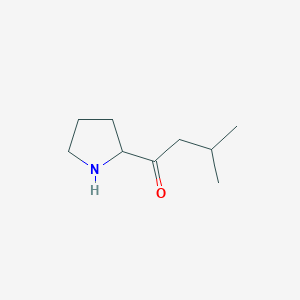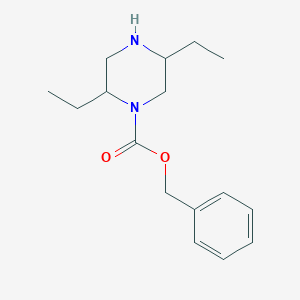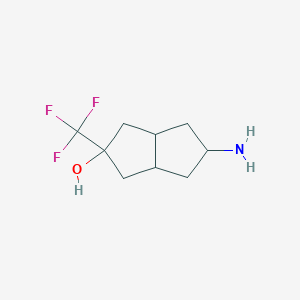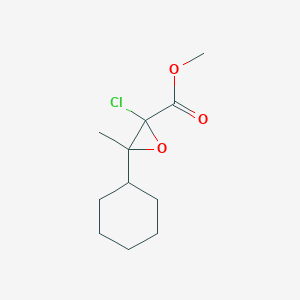
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by the presence of a cyclohexyl group, a chloro substituent, and an oxirane ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 2-chloro-3-cyclohexyl-3-methylprop-2-enoic acid, undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Esterification: The resulting epoxide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The chloro group in Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield diols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
Comparación Con Compuestos Similares
Methyl 2-chloro-3-phenyl-3-methyloxirane-2-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Propiedades
Fórmula molecular |
C11H17ClO3 |
|---|---|
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
Clave InChI |
FPONEIZKTLIZLG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C(=O)OC)Cl)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



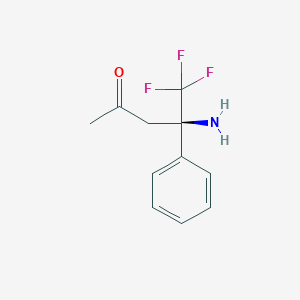

![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)

![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)
![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)

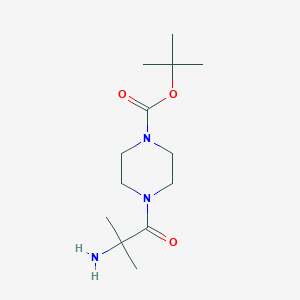
![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
